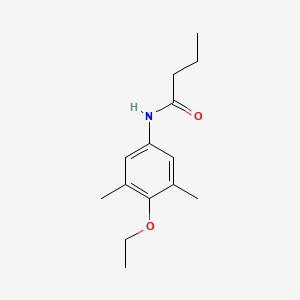![molecular formula C21H22O5 B14364890 2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 90094-72-7](/img/structure/B14364890.png)
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound with a complex structure that includes phenyl, acetyl, and acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylphenyl with 3-oxopropyl phenol under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl acetate in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar phenoxy group and have been studied for their pharmacological activities.
Chalcone derivatives: These compounds have a similar acetylphenyl structure and are known for their biological activities.
Uniqueness
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90094-72-7 |
|---|---|
Formule moléculaire |
C21H22O5 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[4-[3-(4-acetylphenyl)-3-oxopropyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C21H22O5/c1-15(22)18-6-8-19(9-7-18)21(24)12-5-17-3-10-20(11-4-17)26-14-13-25-16(2)23/h3-4,6-11H,5,12-14H2,1-2H3 |
Clé InChI |
YNNOHLMBJLINHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
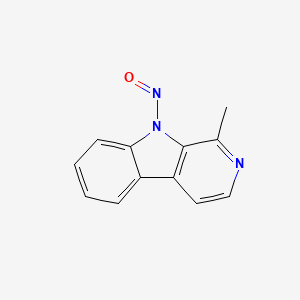
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
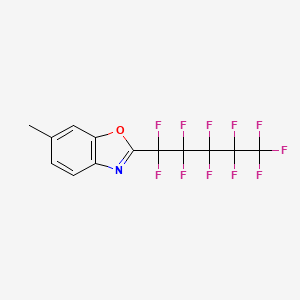
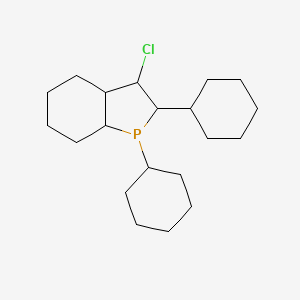
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
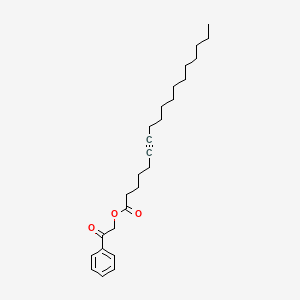
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
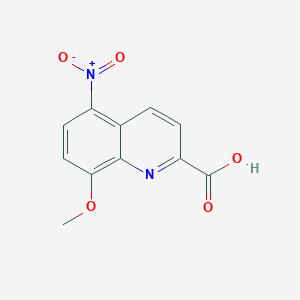
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
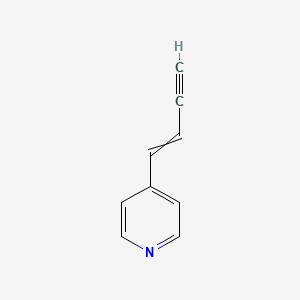
![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)

